
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antidepressive Activity
Compounds structurally related to 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride have been synthesized and evaluated for their antidepressant activities. For example, a study on the synthesis and antidepressive activity of related morpholine hydrochlorides showed significant potential in this area, indicating the relevance of such compounds in developing new antidepressant drugs (Tao Yuan, 2012).
Drug-like Screening Libraries
The creation of drug-like screening libraries using structurally similar compounds highlights their importance in drug discovery. A study utilizing a fungal metabolite for generating a unique screening library underlines the potential of such compounds in identifying new bioactive molecules with applications in cancer therapy and antiparasitic treatments (Rohitesh Kumar et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds, such as morpholinol hydrochlorides, provide a foundation for understanding the chemical and physical properties of these molecules. Such studies offer insights into the methodologies for synthesizing and analyzing compounds like this compound, which can be pivotal in exploring their scientific applications (Tan Bin, 2010).
Antibacterial Activity
Research on related compounds has also uncovered their potential antibacterial properties. A study focusing on the synthesis and antibacterial activity of amine oxalates derived from similar compounds revealed high antibacterial activity, suggesting possible applications in developing new antibacterial agents (Н. С. Арутюнян et al., 2012).
Corrosion Inhibition
Amines structurally akin to this compound have been investigated as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. Studies on the inhibition efficiency of such compounds on mild steel in acidic medium reveal their potential in corrosion protection technologies (Y. Boughoues et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-10(2,6-13)7-4-3-5-8(11)9(7)12;/h3-5H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNNXXPXWWOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C(=CC=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


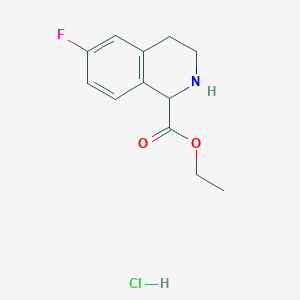
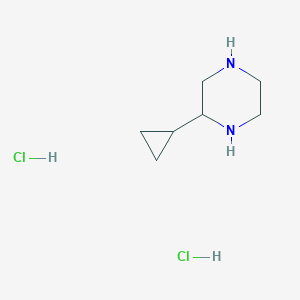

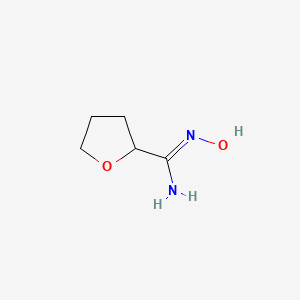
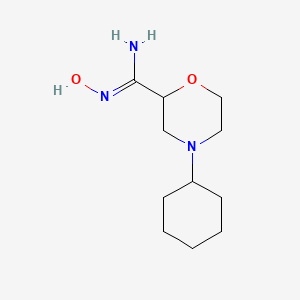
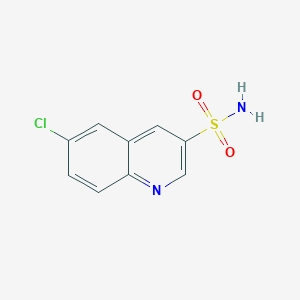

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)

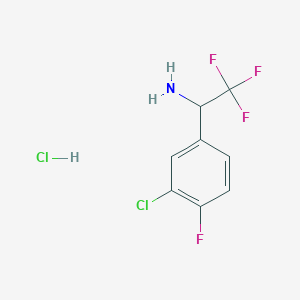
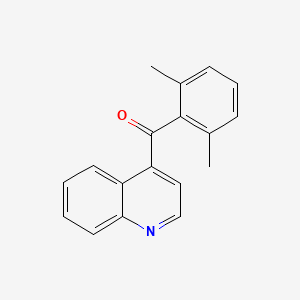
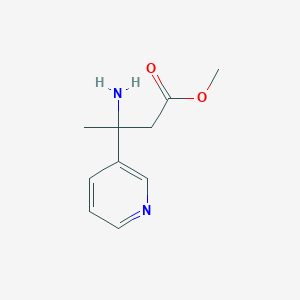
![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)
![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)
